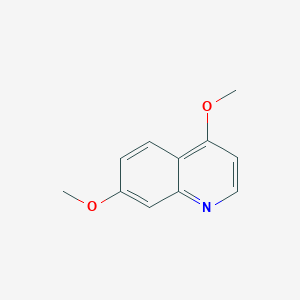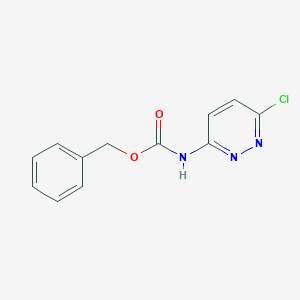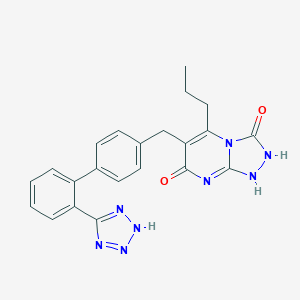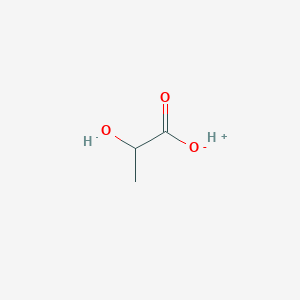
Hydron;2-hydroxypropanoate
Vue d'ensemble
Description
Hydron;2-hydroxypropanoate, also known as lactic acid, is a type of organic acid that is commonly found in various foods and beverages. It is also produced by the body during intense physical activity. In recent years, it has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
Toxicology and Workplace Safety
- Experimental Toxicology : 2-Hydroxypropanoic (lactic) acid is extensively utilized in various industries, necessitating the regulation of its content in workplace air. It has been classified as a substance with non-specific irritant effects after a single-dose intranasal instillation. A study conducted found that the threshold for single-dose inhalation exposure is 20 mg/m³, leading to the establishment of an indicative safe exposure level (ISEL) for 2-hydroxypropanoic acid in workplace air at 1.0 mg/m³ aerosol (Turkina, Pryzyhlei, & Grushka, 2021).
Chemical Interactions and Applications
- Ethyl Lactate and CO2 Solubility : Ethyl lactate (ethyl 2-hydroxypropanoate) shows potential as an eco-friendly solvent in food, pharmaceutical, and fine chemical industries. Its phase behavior with CO2 is vital for modeling processes like supercritical extraction. A study reported the solubility of CO2 in ethyl lactate rich liquid phase at various temperatures and pressures (Bermejo, Ibáñez, Stateva, & Fornari, 2013).
- Synthesis of 2-Hydroxypropanoic Acid Derivatives : A series of 2-hydroxypropanoic acid derivatives were synthesized and evaluated for their antimicrobial potential. QSAR studies highlighted the importance of molecular connectivity index in describing their activities (Bansal, Kumar, & Narasimhan, 2013).
- Oligomer Distribution in Concentrated Lactic Acid : In concentrated lactic acid solutions, oligomer distribution arises via intermolecular esterification. Understanding this distribution is crucial for industrial applications of lactic acid (Vu et al., 2005).
Biomedical and Material Science Applications
- Polyvinyl Alcohol/2-Hydroxypropanoic Acid Films : The interaction of polyvinyl alcohol with 2-hydroxypropanoic acid affects mechanical, thermal, and antibacterial properties of resultant flexible films. This has implications for medical device development (Hrabalíková et al., 2015).
- Polyhydroxyalkanoates in Tissue Engineering : Polyhydroxyalkanoates, including derivatives of hydroxypropanoic acid, have been explored as biomaterials for tissue engineering applications, showing promise in the development of medical devices and implants (Chen & Wu, 2005).
Propriétés
IUPAC Name |
hydron;2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydron;2-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



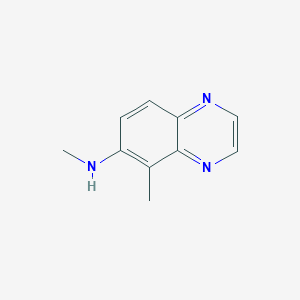
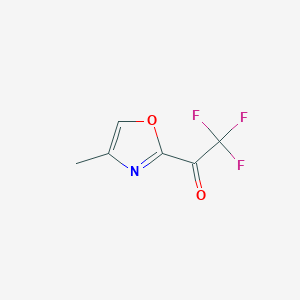
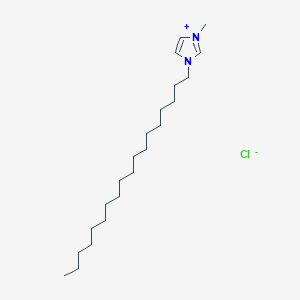

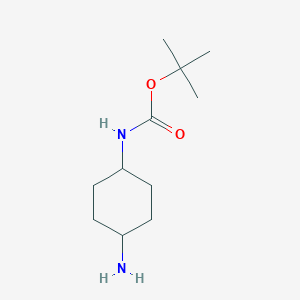

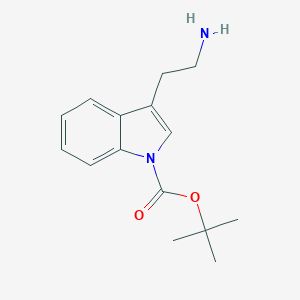
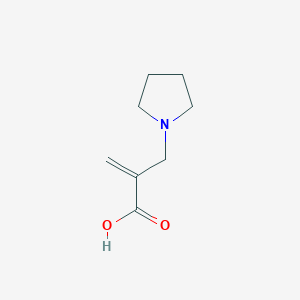
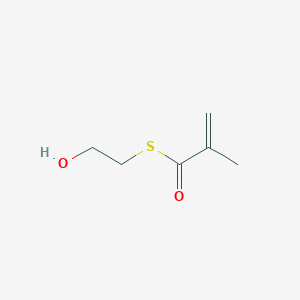
![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)

